Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide
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Overview
Description
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide is a chemical compound known for its unique properties and applications in scientific research. This compound is characterized by the presence of a benzyl group attached to a hexafluoropropyl sulfide moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide typically involves the reaction of benzyl chloride with 1,1,2,3,3,3-hexafluoropropyl thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide to thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfides.
Substitution: Nitrated or halogenated benzyl derivatives.
Scientific Research Applications
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide is utilized in various scientific research fields due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide involves its interaction with molecular targets through its sulfide and benzyl groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The hexafluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar fluorine content but different functional groups.
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with distinct ether functionality.
Uniqueness
Benzyl 1,1,2,3,3,3-hexafluoropropyl sulfide is unique due to its combination of a benzyl group and a hexafluoropropyl sulfide moiety. This combination imparts specific reactivity and physical properties that are not found in other similar compounds. The presence of both aromatic and fluorinated groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,1,2,3,3,3-hexafluoropropylsulfanylmethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6S/c11-8(9(12,13)14)10(15,16)17-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDBDIKQTBCXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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